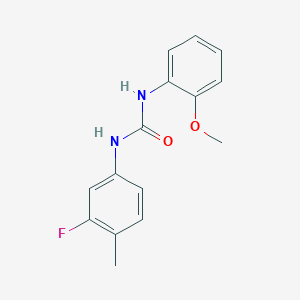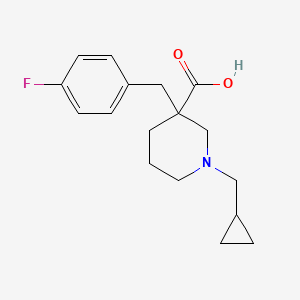
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA neurotransmission in the brain.
Scientific Research Applications
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has shown promising results in reducing seizures and preventing relapse in drug addiction. Furthermore, this compound has been shown to enhance cognitive function and reduce anxiety-like behavior in animal models.
Mechanism of Action
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, results in a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and a decrease in neuronal excitability. Furthermore, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and potency, which make it suitable for use in a range of assays and animal models. However, this compound also has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.
Future Directions
There are several future directions for research on 1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Furthermore, there is a need for further research to understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for the development of new and improved synthetic methods for this compound to increase its availability and reduce its cost.
Synthesis Methods
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-15-6-4-13(5-7-15)10-17(16(20)21)8-1-9-19(12-17)11-14-2-3-14/h4-7,14H,1-3,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOYJNCTHNLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)(CC3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)


![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
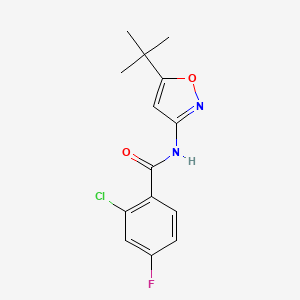
![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
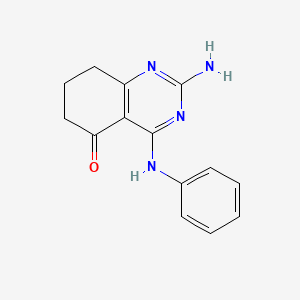
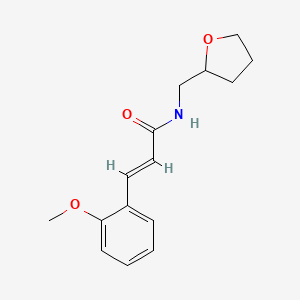
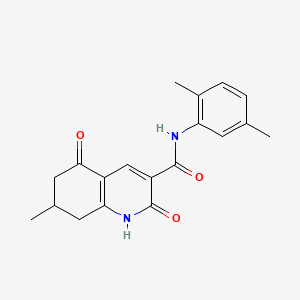
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
